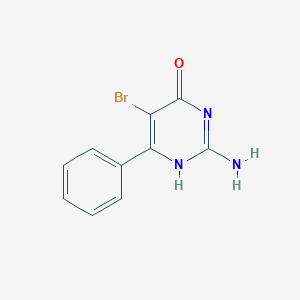
溴吡嘧啶
描述
科学研究应用
化学: 它作为研究嘧啶酮衍生物及其化学性质的模型化合物。
生化分析
Biochemical Properties
Bropirimine plays a significant role in biochemical reactions by inducing the production of interferons, specifically alpha and beta interferons . It interacts with various biomolecules, including enzymes like dihydroneopterin aldolase . The compound enhances the function of natural killer cells and exhibits antiproliferative effects in cancer cell lines . These interactions are crucial for its antiviral and antitumor activities.
Cellular Effects
Bropirimine affects various cell types and cellular processes. It has been shown to induce interferon production, which plays a critical role in immune response modulation . The compound influences cell signaling pathways, gene expression, and cellular metabolism by enhancing natural killer cell function and inhibiting tumor growth . These effects contribute to its potential as an effective antitumor agent.
Molecular Mechanism
At the molecular level, Bropirimine exerts its effects through several mechanisms. It induces the production of interferons by interacting with specific receptors and signaling pathways . The compound also binds to and inhibits certain enzymes, leading to changes in gene expression and cellular responses . These molecular interactions are essential for its antiviral and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bropirimine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that Bropirimine can maintain its activity over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Bropirimine vary with different dosages in animal models. At lower doses, the compound effectively induces interferon production and inhibits tumor growth . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Bropirimine is involved in several metabolic pathways, primarily through oxidative metabolism in the liver . The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, resulting in the formation of metabolites such as bropirimine dihydrodiol, p-hydroxybropirimine, and m-hydroxybropirimine . These metabolic processes are crucial for its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, Bropirimine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its effective delivery and therapeutic action.
Subcellular Localization
Bropirimine’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are critical for its precise localization and subsequent biological activity.
准备方法
二阴离子的形成: 通过用丁基锂处理丙二酸半酯形成二阴离子。
酰化: 二阴离子在碳负离子处被苯甲酰氯酰化,由于更高的电荷密度,碳负离子具有更高的亲核性。
脱羧: 所得的三羰基化合物在酸化后会发生脱羧反应,形成β-酮酯。
缩合: 然后将β-酮酯与胍缩合,生成嘧啶酮。
化学反应分析
溴比利明会发生各种化学反应,包括:
氧化: 溴比利明在特定条件下可以被氧化,尽管详细的途径没有得到广泛的记录。
这些反应中常用的试剂包括丁基锂、苯甲酰氯、胍和N-溴代丁二酰亚胺 . 这些反应形成的主要产物是导致最终溴比利明化合物的中间体 .
相似化合物的比较
2-氨基-5-碘-6-苯基-4(3H)-嘧啶酮: 以其抗病毒特性而闻名。
2-氨基-5-溴-6-(3-氟苯基)-4(3H)-嘧啶酮: 因其抗癌作用而被研究.
属性
IUPAC Name |
2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIPMOFZIWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046803 | |
| Record name | Bropirimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-95-8 | |
| Record name | Bropirimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bropirimine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bropirimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bropirimine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bropirimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56741-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROPIRIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) is classified as an immunomodulator with the primary mechanism of action being the induction of interferon-alpha (IFN-α). [] This cytokine plays a crucial role in the innate immune response against viral infections and tumor cells. []
A: Yes, in addition to its immunomodulatory effects, studies have demonstrated that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) can directly inhibit the proliferation of various tumor cell lines, including bladder cancer cells. [, , ] This direct antiproliferative activity has been observed at concentrations comparable to those achieved in serum and urine during clinical trials, suggesting its clinical relevance. []
A: Studies on murine bladder cancer cells (Meth A) have shown that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) can partially inhibit the uptake of essential cellular building blocks, such as thymidine, uridine, and leucine. [] Cell cycle analysis has revealed that the drug induces a decrease in the G0/G1 phase and an increase in the G2/M phase, suggesting interference with cell cycle progression. []
A: While IFN-α induction is a primary mechanism, studies suggest that other cytokines, such as interleukin-1 (IL-1), contribute to the in vivo augmentation of natural killer (NK) cell activity by 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine). [] This is supported by the observation that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) administration leads to increased serum levels of both IFN and IL-1. []
A: The molecular formula of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) is C10H8BrN3O, and its molecular weight is 266.1 g/mol. []
A: Yes, the chemical structure of synthesized 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) has been confirmed using spectroscopic techniques like infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS). []
A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) crystallizes from N-methylformamide (NMF) as a triply hydrogen-bonded duplex, resembling a Watson-Crick guanine:cytosine base pair. [] This unique structural feature suggests the potential of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) to interact with nucleic acids, particularly guanine or cytosine residues in single-stranded RNA or DNA. []
A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) exhibits poor aqueous solubility, reported as 35 μg/mL. [] This characteristic poses challenges for its formulation and delivery.
A: Several approaches have been investigated to improve the solubility and bioavailability of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine), including prodrug synthesis, solvate formation, and the use of co-solvents and additives. [] While prodrug and solvate approaches have not been successful, incorporating co-solvents and additives has shown promise in increasing solubility for intravenous formulations. []
A: Yes, differential scanning calorimetry studies have shown that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) can undergo debromination in the presence of certain additives commonly employed in pharmaceutical formulations. [] This highlights the importance of carefully selecting excipients and conducting thorough compatibility studies during formulation development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




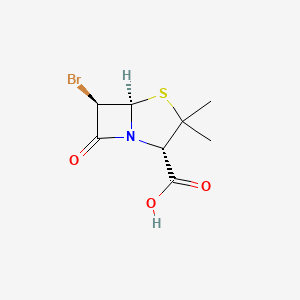
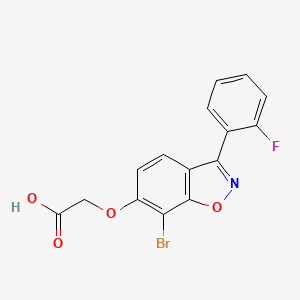
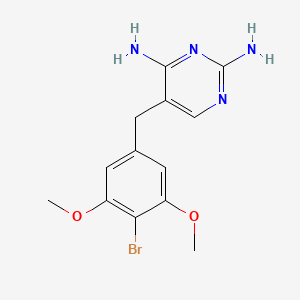
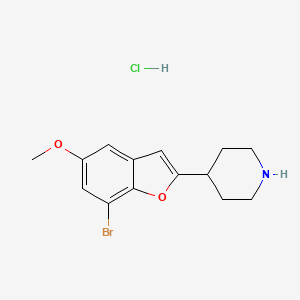
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
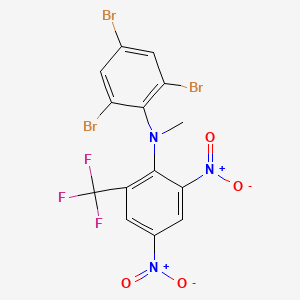
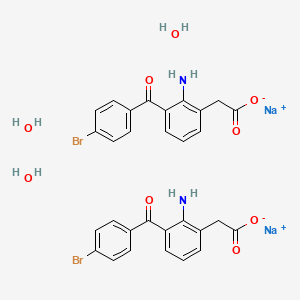

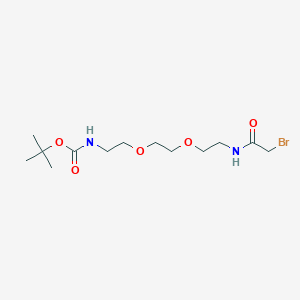
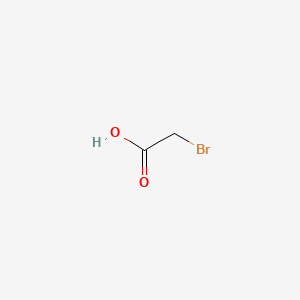
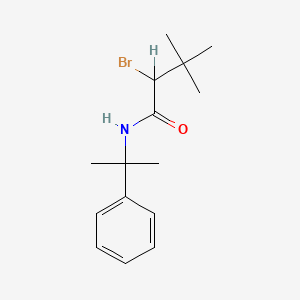
![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
